molecular formula C10H18FNO4 B2516794 Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate CAS No. 1955548-89-6

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate

Cat. No.: B2516794
CAS No.: 1955548-89-6
M. Wt: 235.255
InChI Key: VZJUORFVYPQUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate: is a fluorinated building block used in various chemical syntheses. It is a solid compound with the empirical formula C10H16FNO3 and a molecular weight of 217.24 g/mol . This compound is part of the piperidine family, which is known for its applications in pharmaceuticals and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate typically involves the reaction of piperidine derivatives with fluorinating agents. One common method includes the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material, which is then fluorinated using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of fluorinated pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs .

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on various biological pathways. It serves as a precursor for the synthesis of bioactive molecules that can modulate enzyme activity and receptor binding .

Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs for treating neurological disorders and infectious diseases. Its fluorinated nature allows for improved drug-receptor interactions and reduced metabolic degradation .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for creating compounds with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to increased potency and selectivity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate
  • Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate
  • 1-Boc-3-fluoro-4-piperidone

Uniqueness: Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO3.H2O/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7H,4-6H2,1-3H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJUORFVYPQUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955548-89-6
Record name tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.